

A Technical Guide to 3-Acetamidobenzoic Acid: Suppliers, Purity, and Applications

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Compound of Interest

Compound Name: 3-Acetamidobenzoic acid

Cat. No.: B1265492

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **3-Acetamidobenzoic acid**, a key building block in organic synthesis and drug development. This document details commercially available purity grades from various suppliers, outlines analytical methodologies for quality control, and illustrates its role in a significant biological pathway and a representative synthetic route.

Sourcing and Purity of 3-Acetamidobenzoic Acid

3-Acetamidobenzoic acid is available from a range of chemical suppliers, with purities suitable for various research and development applications. The most common purity grades are $\geq 98\%$, with higher purities of $\geq 99\%$ also commercially available, often determined by High-Performance Liquid Chromatography (HPLC). Key specifications to consider when sourcing this compound include the assay method, melting point, and appearance.

Below is a summary of representative suppliers and their available grades of **3-Acetamidobenzoic acid**:

Supplier	Purity Grade	Assay Method	Melting Point (°C)	Appearance
Avra Synthesis Pvt. Ltd.	95%	Not specified	Not specified	Not specified[1]
Thermo Scientific Chemicals (formerly Alfa Aesar)	98%	≥97.5% (Silylated GC), ≥97.5 to ≤102.5% (Aqueous acid-base Titration)	248.0 - 255.0	Pale cream to cream to pale brown powder[2]
TCI (Shanghai) Development Co., Ltd.	>99.0%	HPLC	245.0 - 251.0	White to light yellow to light orange powder to crystal[3]
J & K SCIENTIFIC LTD.	99.0%	LC&T	Not specified	Not specified
Adamas Reagent, Ltd.	98%+	Not specified	Not specified	Not specified
Syntechem Co.,Ltd.	97%	Not specified	Not specified	Not specified
Meryer (Shanghai) Chemical Technology Co., Ltd.	98%	Not specified	Not specified	Not specified
Shaanxi Dideu Medichem Co. Ltd.	99%	HPLC	Not specified	Not specified[4]
Career Henan Chemical Co.	≥98%	Not specified	Not specified	Not specified[4]

Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of **3-Acetamidobenzoic acid** is critical for its application in research and drug development. The following are key analytical techniques and methodologies for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of **3-Acetamidobenzoic acid**. A general reversed-phase HPLC method can be adapted for this purpose.

- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 μ m particle size, 100 Å pore size) is suitable.
- **Mobile Phase:** A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid) can be used. For benzoic acid, a mobile phase of 30% acetonitrile with 0.1% TFA has been reported[5].
- **Detection:** UV detection at a wavelength of approximately 235 nm is appropriate for the aromatic structure of **3-Acetamidobenzoic acid**[5].
- **Sample Preparation:** A sample solution is prepared by dissolving a known concentration of the material in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.
- **Analysis:** The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of **3-Acetamidobenzoic acid**.

- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O

stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C bonds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.
 - ^{13}C NMR: Shows the signals for the different carbon atoms in the molecule, including the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, and the methyl carbon.

Titration

An aqueous acid-base titration can be used to determine the assay of **3-Acetamidobenzoic acid**, as it contains a carboxylic acid group.

- Methodology: A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide.
- Endpoint Detection: The endpoint of the titration can be determined using a pH meter or a suitable colorimetric indicator.
- Calculation: The assay is calculated based on the volume of titrant required to neutralize the acid.

Role in Biological Pathways and Synthetic Workflows

3-Acetamidobenzoic acid and its derivatives are of interest in drug discovery for their potential to interact with biological targets. It also serves as a crucial intermediate in multi-step organic syntheses.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

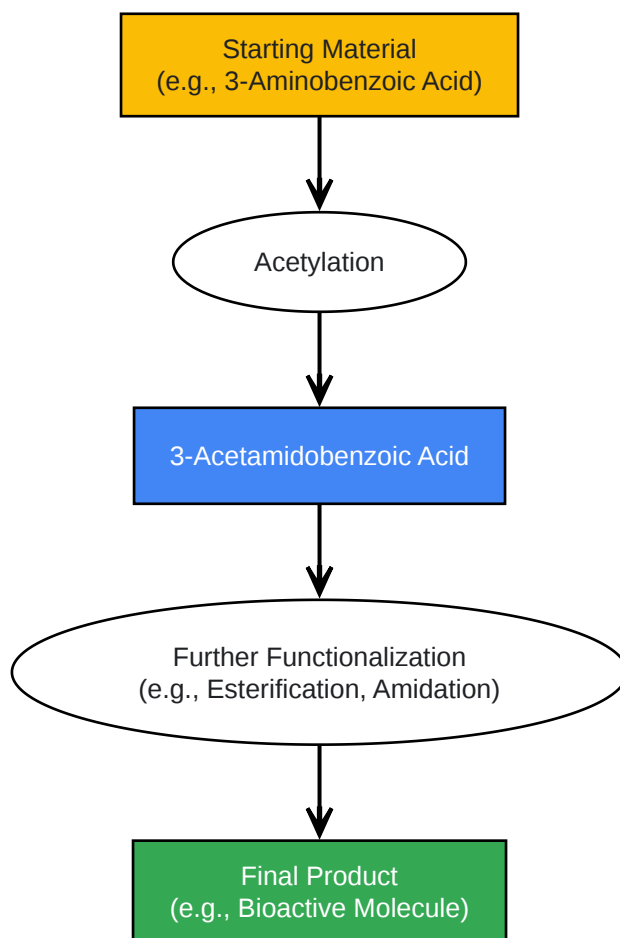
Derivatives of **3-acetamidobenzoic acid** have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a therapeutic target for type 2 diabetes and obesity.

PTP1B Inhibition by **3-Acetamidobenzoic Acid** Derivatives

The diagram above illustrates the role of PTP1B in dephosphorylating and thus deactivating the insulin receptor. **3-Acetamidobenzoic acid** derivatives can inhibit PTP1B, leading to a sustained phosphorylation of the insulin receptor and enhanced downstream signaling.

Intermediate in Multi-Step Synthesis

3-Acetamidobenzoic acid can be a key intermediate in the synthesis of more complex molecules. For example, a related compound, 4-acetamidobenzoic acid, is an intermediate in the synthesis of the local anesthetic benzocaine from p-nitrotoluene. The following diagram illustrates a general workflow for such a multi-step synthesis.



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General Synthetic Workflow Involving **3-Acetamidobenzoic Acid**

This workflow highlights the role of **3-Acetamidobenzoic acid** as a stable intermediate where the amino group is protected by acetylation, allowing for selective reactions on other parts of the molecule before potential deprotection or further modification. This strategy is fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.

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